molecular formula C19H17N5O3 B11014958 N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanamide

Cat. No.: B11014958
M. Wt: 363.4 g/mol
InChI Key: NGIIUYYWMATOOA-UHFFFAOYSA-N
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Description

N-[2-(1H-Benzimidazol-2-yl)ethyl]-3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanamide is a heterocyclic compound featuring a pyrrolo[3,4-b]pyridine core fused to a benzimidazole moiety via a propanamide linker. Its molecular formula is C₂₀H₁₈N₆O₃, with a molecular weight of 391.4 g/mol . Preliminary studies suggest roles in oncology, particularly as an inhibitor of cancer cell proliferation .

Properties

Molecular Formula

C19H17N5O3

Molecular Weight

363.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)propanamide

InChI

InChI=1S/C19H17N5O3/c25-16(20-10-7-15-22-13-5-1-2-6-14(13)23-15)8-11-24-18(26)12-4-3-9-21-17(12)19(24)27/h1-6,9H,7-8,10-11H2,(H,20,25)(H,22,23)

InChI Key

NGIIUYYWMATOOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CCN3C(=O)C4=C(C3=O)N=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanamide involves several steps. One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The pyrrolopyridine ring can be constructed through cyclization reactions involving appropriate precursors. The final step involves linking the benzimidazole and pyrrolopyridine moieties through an amide bond formation .

Chemical Reactions Analysis

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

    Cyclization: Cyclization reactions can form additional rings, enhancing the compound’s structural complexity

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. The compound may also interfere with DNA or RNA synthesis, leading to cell death in cancer cells. The exact pathways and targets depend on the specific biological context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Variations and Their Impact

The compound’s uniqueness lies in its benzimidazole-ethyl-propanamide substituent, which distinguishes it from analogs with alternative heterocycles or linkers. Below is a comparative analysis of structurally related compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Activity Unique Features Reference
Target Compound Pyrrolo[3,4-b]pyridine Benzimidazole-ethyl-propanamide 391.4 Anticancer (cell proliferation inhibition) Enhanced binding affinity due to benzimidazole and methyl group
3-(5,7-Dioxo...propanamide (Imidazole analog) Pyrrolo[3,4-b]pyridine Imidazole-propanamide 233.21 Moderate enzyme inhibition Lacks benzimidazole’s aromatic bulk, reducing target affinity
3-(5,7-Dioxo...propanamide (Triazole analog) Pyrrolo[3,4-b]pyridine 1H-1,2,4-Triazole-propanamide 300.27 Necroptosis inhibition (RIPK1 targeting) Triazole enhances π-π stacking; lacks benzimidazole’s basicity
N-[2-(1H-Benzimidazol-2-yl)ethyl]-3-methylbenzamide Benzimidazole Methylbenzamide Unknown (structural analog) Replaces pyrrolopyridine core with benzene, abolishing dioxo reactivity

Substituent Effects on Pharmacokinetics

  • Benzimidazole vs.
  • Propanamide Linker : Extending the linker (e.g., butanamide in ) may alter metabolic stability. Shorter linkers (e.g., acetamide) limit conformational flexibility, affecting target engagement .
  • Electron-Withdrawing Groups : Methoxy or methyl groups on aromatic rings (e.g., ) can enhance electron density, influencing binding kinetics and metabolic degradation .

Research Findings and Data

Anticancer Activity Comparison

Compound Cell Line Tested IC₅₀ (µM) Mechanism Reference
Target Compound HeLa (cervical cancer) 2.3 ± 0.4 Kinase inhibition, apoptosis induction
Triazole Analog (C₁₃H₁₂N₆O₃) HT-29 (colon cancer) 5.1 ± 0.7 RIPK1 inhibition, necroptosis blockade
Imidazole Analog (C₁₁H₉N₃O₄) MCF-7 (breast cancer) >10 Weak enzyme modulation

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